Aspirin Arginine pound>>Arginine acetylsalicylate
Description
Biochemical Rationale for Amino Acid-Drug Conjugation Strategies
Amino acid conjugation operates through mitochondrial acyl-CoA synthetase (ACSM) and glycine N-acyltransferase (GLYAT) systems, which catalyze xenobiotic carboxylic acid activation followed by nucleophilic amino acid coupling. This dual-phase process converts lipophilic drugs into water-soluble conjugates through:
- Acyl-CoA Thioester Formation : ATP-dependent ACSM enzymes mediate substrate-specific activation of carboxylic acid-containing drugs like aspirin into reactive acyl-CoA intermediates.
- N-Acyltransfer : GLYAT transfers the acyl group from CoA to glycine or taurine in humans, though species-specific variations permit arginine utilization in engineered systems.
The conjugation of acetylsalicylate with arginine capitalizes on mitochondrial compartmentalization to prevent acyl-CoA accumulation, which disrupts β-oxidation and tricarboxylic acid cycle flux. By diverting reactive intermediates into stable amide bonds, this strategy mitigates mitochondrial toxicity while enhancing aqueous solubility through arginine’s guanidinium group.
Table 1 : Comparative Properties of Amino Acid Conjugates
| Amino Acid | pKa (Side Chain) | Solubility (mg/mL) | Metabolic Pathway |
|---|---|---|---|
| Glycine | 2.34 | 225 | Mitochondrial |
| Taurine | 1.5 | 100 | Peroxisomal |
| Arginine | 12.48 | 1500 | Engineered |
Data synthesized from mitochondrial and synthetic conjugation studies.
Chronological Advancements in Aspirin Salt Formulation Science
The evolution of aspirin salts progressed through three phases:
- Early Alkali Metal Salts (1950s–1970s) : Sodium and calcium salts improved solubility but introduced hypernatremia risks and limited pH stability.
- Amino Acid Prototypes (1980s) : Glycine and lysine conjugates demonstrated enhanced bioavailability but exhibited poor crystallization kinetics.
- Arginine Optimization (Post-2000) : Patent CN101486644B established ethanol-mediated synthesis of aspirin arginine through stoichiometric (1:1–1.1 molar ratio) reactions at 0–65°C, achieving 80% yield with 99% purity. Key innovations included:
- Solvent Engineering : 75–98% aqueous ethanol minimized byproduct formation while maintaining reagent solubility.
- Thermodynamic Control : Gradual cooling from 65°C to 0°C promoted crystalline nucleation without amorphous aggregation.
Table 2 : Aspirin Arginine Synthesis Parameters from Patent CN101486644B
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Asp:Arg) | 1:1–1.1 | Maximizes CoA utilization |
| Ethanol Concentration | 75–98% | Prevents hydrolysis |
| Reaction Temperature | 60–65°C | Balances kinetics/stability |
| Cooling Rate | 0.5°C/min | Controls crystal size |
Critical Analysis of Arginine Selection in NSAID Modification
Arginine’s selection over other amino acids derives from three synergistic properties:
- Basicity : The guanidinium group (pKa 12.48) neutralizes aspirin’s carboxylic acid (pKa 3.5), raising solution pH to 6.8–7.2 and reducing gastric irritation.
- Hydrogen Bonding Capacity : Three NH groups in the side chain form stable hydrate shells, conferring 15-fold greater aqueous solubility versus glycine conjugates.
- Metabolic Inertness : Unlike glycine or taurine, arginine lacks endogenous conjugation pathways in human mitochondria, preventing competition with physiological substrates.
Structural comparisons reveal arginine’s ε-amino group enables dual-site binding to COX enzymes, potentially augmenting antiplatelet efficacy through allosteric modulation. However, crystallographic data remain pending for this specific conjugate.
Properties
IUPAC Name |
2-acetyloxybenzoic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXGQLMXDIPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37466-22-1 | |
| Record name | Arginine, mono[2-(acetyloxy)benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methods
Aliphatic Alcohol Solvent Method
This method involves dissolving aspirin and L-arginine in aliphatic alcohols (e.g., methanol, ethanol, or isopropanol) under controlled conditions.
- Procedure :
- Dissolve aspirin in a 1–4 carbon aliphatic alcohol (e.g., 95% ethanol) at 0.4–0.15 g/mL.
- Prepare a suspension of L-arginine in the same solvent (1 g arginine per 3–4 mL solvent).
- Add the aspirin solution dropwise to the arginine suspension at 0–65°C under stirring.
- Cool to 0°C, filter, and dry the precipitated crystals.
Table 1: Reaction Conditions and Yields
| Solvent | Temperature (°C) | Yield (%) | Free Salicylic Acid (%) |
|---|---|---|---|
| Methanol | 60 | 85 | 0.5* |
| Ethanol | 60 | 88 | 0.3 |
| Isopropanol | 50 | 78 | 0.7 |
| 95% Ethanol | 60 | 92 | 0.2 |
*Exceeds acceptable limits.
Absolute Ethanol Recrystallization Method
This method prioritizes sterility and low free salicylic acid content for injectable formulations.
Table 2: Product Quality Metrics
| Parameter | Value |
|---|---|
| Weight loss on drying | ≤0.1% |
| Residue on ignition | ≤0.1% |
| Free salicylic acid | ≤0.3% |
| Purity (HPLC) | ≥99.5% |
Optimization of Reaction Conditions
Temperature Control
Quality Control
Critical Tests
- Free salicylic acid : Controlled via low-temperature reactions and rapid crystallization.
- Residual solvents : Ethanol content monitored via gas chromatography.
Chemical Reactions Analysis
Method 1 (Patent CN101486644B)
-
Reagents : Aspirin and arginine dissolved in 1–4 carbon aliphatic alcohols (e.g., ethanol).
-
Procedure :
-
Molar Ratio : Aspirin to arginine is maintained at 1:1 to 1:1.1 .
Method 2 (Patent CN101704766A)
-
Reagents : Aspirin dissolved in dehydrated alcohol; arginine added as powder.
-
Procedure :
-
Advantages : Simplified process with no need to dissolve arginine, higher yield, and improved product stability .
Key Reaction Parameters
A comparison of critical parameters from both methods is summarized in Table 1 :
Reaction Mechanism
The reaction involves the carboxyl group of aspirin (acetylsalicylic acid) reacting with the amino group of arginine to form a salt. The general reaction is:
This acid-base neutralization enhances solubility, enabling intravenous administration .
Purification and Product Quality
Both methods emphasize controlled cooling to optimize crystal formation. In Method 1, slow cooling induces gradual precipitation, while Method 2 uses precise temperature gradients (0.5–2°C/h) to ensure high purity . Post-reaction steps include filtration, washing with dehydrated alcohol, and vacuum-drying to remove residual solvent.
Research Findings and Advantages
-
Yield and Purity : Method 2 achieved a 75.2% recovery with products meeting national standards, highlighting improved efficiency .
-
Stability : The salt exhibits better thermal stability and reduced free salicylic acid content compared to traditional aspirin formulations .
-
Industrial Scalability : Both methods avoid complex dissolution steps, simplifying large-scale production .
Scientific Research Applications
Chemistry: L-arginine acetylsalicylate is used in chemical research to study the interactions between amino acids and NSAIDs. It serves as a model compound for investigating the effects of acetylation on protein function .
Biology: In biological research, L-arginine acetylsalicylate is used to explore the role of nitric oxide in cellular signaling and immune responses. It is also studied for its potential to modulate inflammatory pathways .
Medicine: Medically, L-arginine acetylsalicylate is investigated for its potential to treat cardiovascular diseases, given its vasodilatory and antiplatelet effects. It is also studied for its potential benefits in wound healing and immune modulation .
Industry: In the industrial sector, L-arginine acetylsalicylate is used in the formulation of supplements and pharmaceuticals aimed at enhancing cardiovascular health and reducing inflammation .
Mechanism of Action
Molecular Targets and Pathways: L-arginine acetylsalicylate exerts its effects through multiple mechanisms:
Nitric Oxide Production: L-arginine serves as a precursor for nitric oxide, which is produced by nitric oxide synthase enzymes.
Cyclooxygenase Inhibition: Acetylsalicylic acid irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, reducing the production of pro-inflammatory prostaglandins.
Protein Acetylation: Acetylsalicylic acid acetylates various proteins, modulating their function and contributing to anti-inflammatory and antiplatelet effects.
Comparison with Similar Compounds
Pharmacokinetic Profiles
Key pharmacokinetic parameters of arginine acetylsalicylate and similar formulations are summarized below:
| Parameter | Arginine Acetylsalicylate | Lysine Acetylsalicyate | Buffered Effervescent Aspirin | Standard Aspirin Tablets |
|---|---|---|---|---|
| Tmax (min) | ~30 | ~30 | ~30–45 | >60 |
| Cmax (µg/mL) | Comparable to lysine form | 20–25 | 18–22 | 10–15 |
| AUC (µg·h/mL) | Similar across soluble forms | 120–140 | 110–130 | 100–120 |
| Gastric Tolerance | Improved | Improved | Moderate | Poor |
Data derived from clinical studies comparing soluble aspirin formulations .
Mechanism of Action
Like all aspirin derivatives, arginine acetylsalicylate irreversibly acetylates cyclooxygenase (COX)-1 at serine 530, inhibiting thromboxane A2 synthesis and platelet aggregation . Its anti-inflammatory effects are mediated via COX-2 inhibition, though with lower potency compared to COX-1 .
Comparison with Similar Compounds
Lysine Acetylsalicylate
- Similarities : Both arginine and lysine salts exhibit rapid absorption (Tmax ~30 min) and improved gastric tolerability due to enhanced solubility .
- Differences : Lysine acetylsalicylate (e.g., Aspegic®) is more widely studied in cardiovascular contexts, while arginine formulations are often prioritized for rapid analgesia .
Buffered Effervescent Aspirin
Standard Aspirin Tablets
Biological Activity
Aspirin, or acetylsalicylic acid (ASA), is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. The combination of aspirin with arginine, resulting in arginine acetylsalicylate, aims to enhance the biological activity of both compounds. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Anti-Inflammatory Effects
Aspirin exerts its anti-inflammatory effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes. This inhibition reduces inflammation and pain perception in various tissues . The addition of arginine may enhance these effects by promoting nitric oxide (NO) production, which has vasodilatory and anti-inflammatory properties .
2. Platelet Aggregation Inhibition
Aspirin's antithrombotic properties are well-documented; it inhibits thromboxane A2 synthesis in platelets, thus preventing aggregation . Research indicates that arginine can further reduce platelet aggregation more effectively than aspirin alone . This synergistic effect could be beneficial in preventing cardiovascular events.
3. Nitric Oxide Production
Arginine is a precursor to nitric oxide, a critical signaling molecule that regulates vascular tone and blood flow. Increased NO levels can lead to improved endothelial function and reduced blood pressure . The combination of aspirin and arginine may enhance NO bioavailability, providing additional cardiovascular benefits.
Table 1: Comparative Effects of Aspirin and Arginine Acetylsalicylate
| Parameter | Aspirin | Arginine | Arginine Acetylsalicylate |
|---|---|---|---|
| Platelet Aggregation | Inhibitory | More effective | Synergistic effect |
| Prostaglandin Synthesis | Inhibition | N/A | Enhanced inhibition |
| Nitric Oxide Production | Minimal | Significant | Enhanced |
| Blood Pressure Effect | Moderate | Significant | Potentially enhanced |
Case Studies and Research Findings
-
Cardiovascular Health
A study demonstrated that L-arginine supplementation improved cerebral blood flow (CBF) in models of malaria-induced cerebral ischemia. The combination with artesunate showed significant increases in CBF when L-arginine was administered . This suggests that arginine's vasodilatory effects could complement aspirin's antithrombotic properties in cardiovascular therapies. -
Insulin Response
Research indicated that aspirin pretreatment augmented insulin responses to glucose and arginine stimulation in subjects, suggesting a potential role for arginine acetylsalicylate in metabolic regulation . This finding highlights the compound's potential in managing conditions like insulin resistance. -
Myocardial Protection
A protective effect of L-arginine against myocardial damage was observed, where it outperformed aspirin in reducing platelet aggregation and preserving myocardial architecture . This suggests that arginine acetylsalicylate may offer enhanced myocardial protection compared to aspirin alone.
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for arginine acetylsalicylate while minimizing impurities?
- Methodological Answer : Begin with esterification of acetylsalicylic acid (ASA) and arginine under controlled pH (6.5–7.5) to avoid hydrolysis of the ester bond. Use thin-layer chromatography (TLC) with ethyl acetate as the mobile phase to monitor reaction progress and detect unreacted salicylic acid or ASA . Purify via recrystallization in a 1:1 ethanol-water mixture, and validate purity via melting point analysis (target range: 135–140°C) .
Q. What analytical techniques are critical for quantifying residual salicylic acid in arginine acetylsalicylate formulations?
- Methodological Answer : Employ UV-Vis spectrophotometry with FeCl₃ solution to form a violet complex with salicylic acid (λmax = 530 nm). Prepare a calibration curve using standard solutions of salicylic acid (0.1–1.0 mg/mL) and calculate impurity levels via Beer-Lambert law . For higher sensitivity, use HPLC with a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase .
Q. How can the stoichiometric ratio of arginine to ASA be optimized during synthesis?
- Methodological Answer : Conduct a molar series (e.g., 1:1, 1:1.2, 1:1.5 arginine:ASA) under reflux (80°C, 2 hr). Analyze product yield gravimetrically and confirm binding efficiency via FTIR (amide I band at 1650 cm⁻¹ for arginine-ASA conjugation) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioavailability data between arginine acetylsalicylate and standard ASA?
- Methodological Answer : Perform parallel pharmacokinetic studies in animal models (e.g., rats) using LC-MS/MS to measure plasma concentrations of ASA and its metabolites. Compare AUC(0–24h) and Cmax values under standardized dosing. Control variables include gastric pH (arginine’s buffering effect) and hepatic metabolism pathways .
Q. How can researchers assess the stability of arginine acetylsalicylate under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (peak area reduction for ASA) and quantify hydrolysis products (salicylic acid, arginine) using ion-exchange chromatography. Apply Arrhenius kinetics to predict shelf life .
Q. What methodologies validate the synergistic anticoagulant effects of arginine and ASA in preclinical models?
- Methodological Answer : Use a rat thrombosis model (e.g., FeCl₃-induced carotid artery injury). Administer arginine acetylsalicylate at 10–50 mg/kg and measure thrombus weight and bleeding time. Compare with ASA-only controls. Mechanistic studies should include nitric oxide (NO) quantification via chemiluminescence and platelet aggregation assays .
Q. How can controlled synthesis parameters improve the crystallinity and dissolution rate of arginine acetylsalicylate?
- Methodological Answer : Optimize solvent polarity (e.g., ethanol/acetone mixtures) and cooling rate during recrystallization. Characterize crystal morphology via X-ray diffraction (XRD) and dissolution profiles using USP Apparatus II (50 rpm, 37°C). Correlate findings with bioavailability assays .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points for arginine acetylsalicylate across studies?
- Methodological Answer : Standardize sample preparation by drying under vacuum (40°C, 24 hr) to remove residual solvents. Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min. Cross-reference with pharmacopeial monographs (e.g., USP-NF) to align with certified reference materials .
Q. What statistical approaches are recommended for reconciling conflicting efficacy data in cardiovascular studies?
- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity across clinical trials. Stratify by dosage (e.g., 75–325 mg/day), patient demographics, and co-administered therapies. Use funnel plots to assess publication bias .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
